8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile
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Overview
Description
8-Oxa-3-azabicyclo[321]octane-3-acetonitrile is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-3-azabicyclo[32One common method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration and Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tempo oxoammonium tetrafluoroborate.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Tempo oxoammonium tetrafluoroborate and zinc bromide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: A structurally similar compound with a nitrogen atom in place of the oxygen atom.
2-Azabicyclo[3.2.1]octane: Another related compound with a different substitution pattern.
Uniqueness
8-Oxa-3-azabicyclo[321]octane-3-acetonitrile is unique due to the presence of both oxygen and nitrogen atoms in its bicyclic structure
Properties
CAS No. |
485812-75-7 |
---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)acetonitrile |
InChI |
InChI=1S/C8H12N2O/c9-3-4-10-5-7-1-2-8(6-10)11-7/h7-8H,1-2,4-6H2 |
InChI Key |
PITNRKHYRCVVLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC1O2)CC#N |
Origin of Product |
United States |
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